2,2'-Bis(4,5-dimethylimidazole)
Description
Historical Context and Evolution of Bis-imidazole Ligand Chemistry
The study of imidazole-containing ligands has a rich history, driven by their biological relevance and their ability to form stable complexes with a wide range of metal ions. The development of bis-imidazole ligands, which possess two imidazole (B134444) rings, marked a significant advancement in the field of coordination chemistry. These ligands offer multiple coordination sites, allowing for the formation of diverse and intricate structures such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org The flexibility and varied conformational possibilities of bis-imidazole ligands have been a key area of research, leading to the synthesis of numerous structurally diverse and functionally intriguing coordination polymers. acs.org
Structural Attributes of 2,2'-Bis(4,5-dimethylimidazole) in Coordination Chemistry
2,2'-Bis(4,5-dimethylimidazole), with the chemical formula C₁₀H₁₄N₄ and a molecular weight of 190.24 g/mol , is a white to off-white powder. scbt.comsigmaaldrich.com Its structure consists of two imidazole rings connected at the 2-position, with two methyl groups substituted at the 4 and 5-positions of each ring. This substitution pattern significantly influences its electronic and steric properties as a ligand.
Table 1: Physical and Chemical Properties of 2,2'-Bis(4,5-dimethylimidazole)
| Property | Value | Reference |
| CAS Number | 69286-06-2 | scbt.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₄N₄ | scbt.comsigmaaldrich.com |
| Molecular Weight | 190.24 g/mol | scbt.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.com |
Scope and Research Aims for 2,2'-Bis(4,5-dimethylimidazole)
The research interest in 2,2'-Bis(4,5-dimethylimidazole) and related bis-imidazole ligands is multifaceted. A primary aim is the synthesis of novel coordination complexes with tailored structural and functional properties. Researchers are exploring its use as a building block for advanced materials, including porous coordination polymers and MOFs for applications in gas storage and separation. Another significant area of investigation is its potential in homogeneous catalysis, where its metal complexes could serve as efficient catalysts for various organic transformations. Furthermore, the presence of heteroatoms suggests its potential utility as a corrosion inhibitor for metals.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethyl-1H-imidazol-2-yl)-4,5-dimethyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDBHCXOIBPIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=NC(=C(N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219344 | |
| Record name | 4,4',5,5'-Tetramethyl-2,2'-bisimidazole | |
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Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69286-06-2 | |
| Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1H-imidazole | |
| Source | CAS Common Chemistry | |
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| Record name | 4,4',5,5'-Tetramethyl-2,2'-bisimidazole | |
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| Record name | NSC89565 | |
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| Record name | 4,4',5,5'-Tetramethyl-2,2'-bisimidazole | |
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| Record name | 4,4',5,5'-tetramethyl-2,2'-bisimidazole | |
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Synthetic Methodologies for 2,2 Bis 4,5 Dimethylimidazole and Its Functionalized Analogues
Classical Approaches for Bis-imidazole Nucleus Formation
The foundational methods for constructing the imidazole (B134444) ring, which can be conceptually extended to bis-imidazoles, are rooted in classical organic chemistry. The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a cornerstone multi-component reaction that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This reaction proceeds via the condensation of the dicarbonyl with two equivalents of ammonia to form a diimine, which then condenses with an aldehyde to complete the heterocyclic ring. wikipedia.org
A more direct classical method for forming a 2,2'-bis-imidazole involves the oxidative coupling of a pre-formed monomeric imidazole. For instance, a synthetic route has been described where a 2,4,5-trisubstituted imidazole derivative is dissolved and cooled in an ice bath, followed by the addition of potassium ferricyanide. globaljournals.org This reagent acts as an oxidizing agent, facilitating the dimerization at the C2 position to form the 2,2'-bis-imidazole linkage. globaljournals.org
Advanced Synthetic Strategies for 2,2'-Bis(4,5-dimethylimidazole)
Modern synthetic chemistry has driven the development of more efficient and versatile methods for creating complex imidazole structures, including one-pot reactions and novel dimerization pathways.
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step without isolating intermediates. bohrium.com The synthesis of substituted imidazoles is frequently achieved through three or four-component reactions, often involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (typically ammonium (B1175870) acetate). tandfonline.comresearchgate.netnih.gov
Numerous advancements have been made by introducing various catalysts and reaction conditions to improve yields and expand the scope of these reactions. These include:
Green Catalysts: Environmentally benign catalysts like Zeolite H-ZSM22 have been used for the condensation reaction with benzil. researchgate.net
Nanostructured Catalysts: Nanostructure Fe-Cu/ZSM-5 bimetallic oxides and 2,6-dimethylpyridinium trinitromethanide have been employed as efficient catalysts, sometimes under solvent-free or ultrasonic conditions. bohrium.comrsc.org
Microwave and Ultrasound Irradiation: These non-conventional energy sources can accelerate reaction rates and improve yields, offering a green and efficient alternative to conventional heating. bohrium.commdpi.comorganic-chemistry.org
A pertinent example for bis-imidazole synthesis involves a one-pot reaction of terephthaldehyde, benzil, and ammonium acetate (B1210297) in the presence of glacial acetic acid to produce a bis-imidazole compound. globaljournals.org
Table 1: Selected Catalysts and Conditions for Multicomponent Imidazole Synthesis
| Catalyst | Reactants | Conditions | Key Advantage(s) | Reference |
|---|---|---|---|---|
| Urea/Hydrogen Peroxide (UHP) | Benzil/Benzoin, Aldehydes, Ammonium Acetate | Refluxing Ethanol | Inexpensive, mild, high yields | researchgate.net |
| Nanostructure Fe-Cu/ZSM-5 | Aldehyde, Benzil, Ammonium Acetate, Primary Aromatic Amine | Water, Ultrasonic Irradiation | High efficiency, use of water as solvent | bohrium.com |
| Zinc (II) [tetra-(4-methylphenyl)] porphyrin | 1,2-diketones/α-hydroxyketones, Aromatic Aldehydes, Ammonium Acetate | Ultrasonic Irradiation | Repeatable catalyst, excellent yields (87-97%) | mdpi.com |
| None (Microwave-assisted) | 1,2-Diketones, Urotropine, Ammonium Acetate | Solvent-free, Microwave | Fast, high purity, no formaldehyde (B43269) reagent | organic-chemistry.org |
| {[2,6-DMPyH]C(NO2)3} Molten Salt | Benzil/Benzoin, Aldehydes, Amines, Ammonium Acetate | Solvent-free, Room Temperature | Reusable catalyst, cost-effective | rsc.org |
Beyond direct multicomponent syntheses, other advanced pathways exist. One such strategy involves the initial synthesis of bis-(imidazole 3-oxides). In this method, a 1,2-diketone monooxime is subjected to a three-component reaction with formaldehyde and an alkane-1,ω-diamine to yield bis-(imidazole 3-oxides). scispace.com These intermediates can then be deoxygenated using a reducing agent like Raney-Ni to furnish the final bis-imidazole product. scispace.com This approach provides a unique entry to symmetrically linked bis-imidazoles through a stable, isolable intermediate.
Derivatization of 2,2'-Bis(4,5-dimethylimidazole) for Enhanced Properties
Functionalization of the pre-formed bis-imidazole scaffold is crucial for fine-tuning its electronic and steric characteristics, thereby enhancing its utility as a ligand or functional material.
The nitrogen atoms of the imidazole rings are common sites for functionalization. This can be achieved by reacting the bis-imidazole with various electrophiles. For example, bis-imidazole sulfonamides have been prepared by treating an imidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions to form the N-substituted bis-imidazole. globaljournals.org Another strategy involves using linking groups to create more complex architectures. Two imidazole units can be linked to a central pyridine (B92270) ring via methylene (B1212753) groups attached to the imidazole nitrogen atoms, forming 2,6-bis((1H-imidazol-1-yl)methyl)pyridine derivatives. nih.gov
Table 2: Examples of N-Functionalization of Bis-imidazoles
| Derivative Type | Synthetic Approach | Reference |
|---|---|---|
| Bis-imidazole Sulfonamides | Reaction with tris-(4-substituted benzenesulfonate)-diethanolamine in basic conditions. | globaljournals.org |
| Pyridine-Linked Bis-imidazoles | Alkylation of imidazole nitrogen with 2,6-bis(bromomethyl)pyridine. | nih.gov |
| bis-N-(Alkyl/Aryl) Imidazolidin-4-ones | Sequential, one-pot reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride. | nih.gov |
Modification of the imidazole ring's carbon backbone, particularly at the 4 and 5 positions, allows for significant modulation of the ligand's properties. A powerful method for achieving this is the synthesis of symmetric bis(imidazole-4,5-dicarboxamides). nih.gov In this approach, pyrazine (B50134) intermediates substituted with amino acid esters are synthesized. The subsequent addition of diamines opens the remaining acyl imidazole bonds, yielding bis-imidazoles with amino acid ester groups attached to the periphery via amide linkages. nih.gov This strategy not only introduces new functional groups but also allows for the incorporation of chiral moieties, which can be critical for applications in asymmetric catalysis.
Compound Index
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,2'-Bis(4,5-dimethylimidazole) |
| Ammonium Acetate |
| Benzil |
| Bis(imidazole 3-oxides) |
| Bis(imidazole-4,5-dicarboxamides) |
| Ethyl Cyanoacetate |
| Ethyl Glycinate Hydrochloride |
| Formaldehyde |
| Glacial Acetic Acid |
| Potassium Ferricyanide |
| Raney-Ni |
| Terephthaldehyde |
| Tris-(4-substituted benzenesulfonate)-diethanolamine |
| Urotropine |
Coordination Chemistry of 2,2 Bis 4,5 Dimethylimidazole with Transition and Main Group Metals
Mononuclear Complexes of 2,2'-Bis(4,5-dimethylimidazole)
2,2'-Bis(4,5-dimethylimidazole) (systematically named 2-(4,5-dimethyl-1H-imidazol-2-yl)-4,5-dimethyl-1H-imidazole), often abbreviated as DmImH or tmbiimH₂, typically acts as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring with a metal center. This section details the synthesis and characterization of various mononuclear complexes formed with this ligand.
Rhenium(I) Tricarbonyl Complexes with 2,2'-Bis(4,5-dimethylimidazole)
The coordination chemistry of Rhenium(I) tricarbonyl complexes is of significant interest due to their potential applications in catalysis and as radiopharmaceuticals. A mononuclear complex, [Re(CO)₃(tmbiimH₂)Cl], has been synthesized and characterized using experimental and computational methods. nih.gov The study combined IR and UV-Vis spectroscopy with X-ray crystallography and density functional theory (DFT) calculations to elucidate the complex's structure and electronic properties. nih.gov These complexes are part of a broader class of organometallic rhenium compounds investigated for their unique chemical properties and potential biological activity. chemijournal.com
Table 1: Spectroscopic and Computational Data for [Re(CO)₃(tmbiimH₂)Cl]
| Parameter | Value/Description | Reference |
|---|---|---|
| Methodology | IR, UV-Vis spectroscopy, X-ray crystallography, DFT, TDDFT | nih.gov |
| Complex Studied | [Re(CO)₃(tmbiimH₂)Cl] | nih.gov |
| Ligand | 2,2'-bis(4,5-dimethylimidazole) (tmbiimH₂) | nih.gov |
| Computational Method | B3LYP functional with LANL2DZ basis set | nih.gov |
Cobalt(II) and Nickel(II) Complexes with 2,2'-Bis(4,5-dimethylimidazole)
Research has been conducted on the crystal structure and thermal behavior of complexes with the general formula M(L)₃₂, where M is Co(II) or Ni(II) and L is 2,2'-bis-(4,5-dimethylimidazole). researchgate.net These complexes were characterized by single-crystal X-ray diffraction. Their thermal decomposition was studied using thermogravimetry (TG) and evolved gas analysis by coupled mass spectrometry (EGA-MS), which showed a multi-step process involving dehydration followed by the loss of nitrate (B79036) groups and the organic ligands, ultimately yielding metal(II) oxides at 1073 K. researchgate.net The coordination chemistry of Co(II) and Ni(II) with various imidazole (B134444) derivatives often results in diverse geometries, including octahedral and trigonal bipyramidal structures, depending on the specific ligands and reaction conditions. nih.govchemijournal.comresearchgate.net
Table 2: Characterization of Co(II) and Ni(II) Complexes
| Complex Formula | Metal Ion | Characterization Methods | Key Findings | Reference |
|---|---|---|---|---|
| Co(L)₃₂ | Co(II) | Single-crystal X-ray diffraction, TG, EGA-MS | Crystal structure determined; multi-step thermal decomposition. | researchgate.net |
| Ni(L)₃₂ | Ni(II) | Single-crystal X-ray diffraction, TG, EGA-MS | Crystal structure determined; multi-step thermal decomposition. | researchgate.net |
L = 2,2'-bis-(4,5-dimethylimidazole)
Mercury(II) and Lead(II) Complexes with 2,2'-Bis(4,5-dimethylimidazole)
The reactions of 2,2'-Bis(4,5-dimethylimidazole) (DmImH) with mercury(II) thiocyanate (B1210189) and lead(II) thiocyanate yield the crystalline complexes [Hg(DmImH)(SCN)₂] and [Pb(DmImH)(NCS)₂], respectively. researchgate.net These complexes have been characterized by IR spectroscopy and elemental analysis. researchgate.netresearchgate.net
A key finding is the different coordination mode of the ambidentate thiocyanate ligand. In the lead(II) complex, the thiocyanate coordinates through the nitrogen atom (isothiocyanato), which is typical for a hard acid like Pb(II). In contrast, the mercury(II) complex features coordination through the sulfur atom (thiocyanato), consistent with the soft acid character of Hg(II). researchgate.netresearchgate.net
X-ray crystallography reveals that the [Hg(DmImH)(SCN)₂] complex is monomeric, with the mercury atom in a distorted tetrahedral environment, coordinated to the two nitrogen atoms of the DmImH ligand and two sulfur atoms from the thiocyanate ligands. researchgate.netresearchgate.net Conversely, the [Pb(DmImH)(NCS)₂]n structure is polymeric. researchgate.netresearchgate.net The differing electronic configurations of Pb(II) (6s²) and Hg(II) influence their coordination geometries. researchgate.netresearchgate.net
Table 3: Structural and Spectroscopic Data for Hg(II) and Pb(II) Complexes
| Complex | [Hg(DmImH)(SCN)₂] | [Pb(DmImH)(NCS)₂] | Reference |
|---|---|---|---|
| Metal Center | Mercury(II) | Lead(II) | researchgate.netresearchgate.net |
| Structure | Monomeric, distorted tetrahedral | Polymeric | researchgate.netresearchgate.net |
| Thiocyanate Coordination | S-coordinated (via Sulfur) | N-coordinated (via Nitrogen) | researchgate.netresearchgate.net |
| IR ν(SCN/NCS) (cm⁻¹) | ~2090 | ~2020 | researchgate.net |
| Hg-N Bond Lengths (Å) | Hg-N(1) 2.250(5), Hg-N(3) 2.403(6) | N/A | researchgate.net |
| Hg-S Bond Lengths (Å) | Hg-S(1) 2.539(2), Hg-S(2) 2.408(2) | N/A | researchgate.net |
Osmium(II) Complexes Incorporating 2,2'-Bis(4,5-dimethylimidazole)
Mononuclear osmium(II) complexes containing 2,2'-Bis(4,5-dimethylimidazole) (H₂L²) have been synthesized and characterized. nih.gov An example is the complex OsII(bpy)₂(H₂L²)₂, where bpy is 2,2'-bipyridine. nih.gov This research highlights the non-innocent behavior of the biimidazole ligand upon deprotonation. Experimental and DFT/TD-DFT calculations on related dinuclear complexes suggest that the deprotonated ligand (L²⁻) exhibits fractional non-innocent character, leading to a resonating formulation of {OsII(μ-L²⁻)OsIII} ↔ {OsII(μ-L˙⁻)OsII}. nih.gov This indicates that the electron delocalization involves both the metal centers and the bridging ligand, rather than a simple mixed-valence state. nih.gov Osmium complexes are also studied for their potential as electron transfer mediators and for their antiproliferative activities. researchgate.net
Palladium(II) Complexes with 2,2'-Bis(4,5-dimethylimidazole)
Palladium(II) complexes are widely studied for their catalytic activity and potential as metallodrugs, often drawing comparisons to platinum(II) complexes. nih.gov They typically form square-planar complexes. While extensive research exists on Pd(II) complexes with various N-donor ligands like substituted salicylaldehydes, imidazolin-2-imines, and phosphines, specific studies focusing solely on mononuclear complexes with 2,2'-Bis(4,5-dimethylimidazole) are less common in the provided search results. nih.govnih.govscilit.com The coordination of Pd(II) with bidentate N-donor ligands generally results in stable complexes, and it is expected that 2,2'-Bis(4,5-dimethylimidazole) would form a [Pd(L)X₂] or [Pd(L)₂]²⁺ type complex with a square-planar geometry, where L is the biimidazole ligand and X is a halide or another anion.
Copper(II) and Zinc(II) Complexes of Substituted Biimidazoles
The coordination chemistry of copper(II) and zinc(II) with imidazole-containing ligands is extensive, partly due to their relevance in bioinorganic systems, such as the active site of Cu,Zn-superoxide dismutase. mdpi.com While specific studies on mononuclear Cu(II) and Zn(II) complexes with 2,2'-Bis(4,5-dimethylimidazole) were not the primary focus of the initial search, the behavior of similar substituted biimidazole and bis(benzimidazole) ligands provides significant insight. researchgate.netnih.govnih.gov
These metals readily form complexes with bidentate N-donor ligands. For instance, Cu(II) and Zn(II) complexes with various substituted heterocyclic ligands have been prepared and characterized, often exhibiting tetrahedral or distorted trigonal-bipyramidal geometries. mdpi.comresearchgate.net The synthesis of these complexes is typically achieved through the self-assembly of metal salts with the respective ligands in a suitable solvent. researchgate.net The resulting structures can range from simple mononuclear species to more complex polymeric or supramolecular frameworks connected by weak interactions like hydrogen bonds and π–π stacking. researchgate.net
Table 4: Common Geometries of Cu(II) and Zn(II) with Bidentate N-Ligands
| Metal Ion | Common Coordination Numbers | Typical Geometries | Reference |
|---|---|---|---|
| Copper(II) | 4, 5, 6 | Square-planar, Square-pyramidal, Trigonal-bipyramidal, Octahedral | mdpi.comnih.gov |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | mdpi.comresearchgate.netnih.gov |
Dinuclear and Polynuclear Coordination Compounds of 2,2'-Bis(4,5-dimethylimidazole)
The capacity of 2,2'-Bis(4,5-dimethylimidazole) and its derivatives to bridge multiple metal centers is a cornerstone of its coordination chemistry, leading to the formation of complex dinuclear and polynuclear structures.
Bridging Ligand Architectures in Metal Complexes
The nature of the metal ion and the presence of other coordinating ligands, such as pseudohalides, can further direct the assembly of these bridged structures. wikipedia.org The resulting architectures can range from simple dimeric units to complex one-, two-, or three-dimensional coordination polymers. researcher.life The study of these bridged metal complexes is essential for understanding magnetic interactions between metal centers and for the design of materials with specific catalytic or electronic properties. nih.gov
Rare Earth Metal Complexes with 2,2'-Bis(4,5-dimethylimidazole) Derivatives
While specific research on rare earth metal complexes with 2,2'-Bis(4,5-dimethylimidazole) is not extensively detailed in the provided results, the reactivity of rare earth metal complexes with other nitrogen-containing heterocyclic ligands, such as pyridine (B92270) derivatives, offers insights into potential coordination behaviors. nih.gov Rare earth metals are known to form complexes with various ligands, and their unique electronic and magnetic properties make them of interest in materials science. The coordination of ligands like 2,2'-bipyridyl to rare earth metals can result in the formation of radical anionic complexes, demonstrating the redox activity that can occur in these systems. nih.gov It is plausible that 2,2'-Bis(4,5-dimethylimidazole) and its derivatives could form stable complexes with rare earth metals, potentially leading to novel structures and reactivity patterns.
Multinuclear Systems Featuring Azide (B81097) and Bis-imidazole Ligands
The combination of bis-imidazole ligands with azide (N₃⁻) ligands has proven to be a fruitful strategy for constructing novel multinuclear coordination compounds. researchgate.netresearcher.life The azide ligand is a versatile bridging ligand, capable of adopting various coordination modes, which contributes to the structural diversity of these systems.
In one study, the reaction of a bis-imidazole ligand with different metal salts (CuSO₄·5H₂O, ZnSO₄·7H₂O, and Co(NO₃)₂·6H₂O) in the presence of sodium azide led to the formation of three distinct coordination compounds with unprecedented structures. researcher.life These included a 2D coordination polymer with {Cu₂(μ-N₃)₂}n chains, a 1D coordination polymer with "figure-of-eight-shaped" turns, and an M₂L₄ cage compound that encapsulates two azide anions. researcher.life These examples highlight the intricate interplay between the bis-imidazole ligand, the azide co-ligand, and the metal ion in directing the self-assembly of complex multinuclear architectures. researchgate.netresearcher.life
Coordination Modes and Geometrical Preferences of 2,2'-Bis(4,5-dimethylimidazole) Ligands
The coordination behavior of 2,2'-Bis(4,5-dimethylimidazole) is dominated by its ability to act as a bidentate N-donor ligand, leading to the formation of complexes with specific geometrical arrangements around the metal center.
Bidentate N-Donor Coordination in Metal Centers
2,2'-Bis(4,5-dimethylimidazole) typically coordinates to metal centers in a bidentate fashion, utilizing the nitrogen atoms from each of its two imidazole rings. This chelation results in the formation of a stable five-membered ring involving the metal atom. This bidentate N-donor coordination is a common feature observed in its complexes with various transition metals. nih.govnih.gov The specific nature of the metal ion and the steric and electronic properties of the ligand influence the precise coordination geometry.
Table 1: Examples of Bidentate Coordination in Metal Complexes
| Complex Type | Metal Ion(s) | Role of Bis-imidazole Ligand | Reference |
|---|---|---|---|
| Dinuclear Copper(II) | Cu(II) | Bridging Ligand | mdpi.com |
| Mononuclear Rhodium(I) | Rh(I) | Chelating Ligand | nih.gov |
| Ruthenium(II/III) | Ru(II), Ru(III) | Chelating Ligand | mdpi.com |
| Zinc(II) | Zn(II) | Chelating Ligand | mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Distorted Octahedral and Tetrahedral Environments
The coordination of 2,2'-Bis(4,5-dimethylimidazole) and its derivatives to metal centers often results in distorted coordination geometries. For instance, in complexes with zinc(II), a distorted tetrahedral geometry is observed. mdpi.com The chelation of the bidentate ligand, along with the coordination of other ligands, can lead to deviations from ideal octahedral or tetrahedral symmetries.
In nickel(II) complexes with a related diarsine ligand, 2,2'-bis(dimethylarsino)biphenyl, pseudo-octahedral structures are formed. rsc.org These complexes can dissociate in solution to form five-coordinate species. rsc.org The flexibility of the ligand and its ability to accommodate different coordination numbers contribute to the prevalence of these distorted environments. The specific nature of the distortion is influenced by factors such as the size of the metal ion, the bite angle of the chelating ligand, and the steric hindrance imposed by the substituents on the imidazole rings.
Table 2: Coordination Geometries in Metal Complexes
| Metal Ion | Ligand System | Coordination Geometry | Reference |
|---|---|---|---|
| Zinc(II) | Dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Distorted Tetrahedral | mdpi.com |
| Nickel(II) | 2,2′-bis(dimethylarsino)biphenyl | Pseudo-Octahedral | rsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Influence of Ancillary Ligands on Coordination Geometry and Electronic Structure
The coordination environment of metal complexes derived from 2,2'-Bis(4,5-dimethylimidazole) is not solely dictated by the primary ligand itself. Ancillary ligands, which are other ligands bonded to the central metal ion, play a crucial role in modulating the final coordination geometry and the electronic properties of the resulting complex. The nature of these ancillary ligands, including their steric bulk, flexibility, and electronic donating or withdrawing capabilities, can significantly influence the structural and electronic landscape of the coordination compound.
The influence of ancillary ligands extends to the subtle modulation of bond angles and the potential for isomerism within the coordination sphere. Halide ancillary ligands, for instance, have been shown to influence the tautomeric equilibrium in iridium complexes, demonstrating that even seemingly simple ancillary ligands can have a profound impact on the structure and reactivity of the complex. rsc.org The interplay between the primary 2,2'-Bis(4,5-dimethylimidazole) ligand and the co-ligands is therefore a critical aspect of the rational design and synthesis of novel coordination compounds with desired functionalities.
Research Findings on Ancillary Ligand Effects
Detailed studies on coordination polymers have demonstrated the profound impact of ancillary ligands on the final architecture of the complex. The selection of the ancillary ligand can dictate whether the resulting structure is a simple 1D chain, a more complex 2D layered material, or an intricate 3D framework. researchgate.netresearchgate.net
For example, in a series of manganese coordination polymers, the choice of ancillary bipyridyl-type ligands led to different supramolecular arrangements and metal coordination geometries. researchgate.net While all the complexes formed one-dimensional coordination polymers, variations in the substituents on the bipyridyl ligand affected the local coordination environment of the manganese ion. researchgate.net Similarly, the use of rigid versus semi-rigid bis(imidazole) ancillary ligands in the assembly of cobalt(II) coordination polymers resulted in frameworks with entirely different topologies. nih.gov The rigid ligand facilitated the formation of a 3D framework with one type of topology, while the semi-rigid ligand produced a three-fold interpenetrated 3D framework with a different topology. nih.gov
The electronic influence of ancillary ligands is equally significant. In a study of dinuclear ruthenium complexes with a bridging ligand, the variation of ancillary ligands from the donating acetylacetonate (B107027) to the π-accepting 2-phenylazopyridine had a marked effect on the redox behavior of the complex. nih.gov The electron-donating ancillary ligand stabilized higher oxidation states of the metal, whereas the π-accepting ligands favored lower oxidation states. nih.gov This demonstrates the power of ancillary ligands in tuning the electronic communication between metal centers.
The following tables summarize the influence of different ancillary ligands on the coordination geometry and electronic properties of metal complexes, drawing parallels from studies on related bis(imidazole) and other relevant coordination compounds.
Table 1: Influence of Ancillary Ligands on Coordination Geometry
| Metal Ion | Primary Ligand System | Ancillary Ligand | Resulting Coordination Geometry/Dimensionality | Reference |
| Mn(II) | Mesaconato | 5,5'-dimethyl-2,2'-bipyridine | 1D coordination polymer, distorted trigonal prismatic | researchgate.net |
| Mn(II) | Mesaconato | 2,2'-bipyridine | 2D coordination array, distorted octahedral | researchgate.net |
| Co(II) | 1,2,4,5-cyclohexanetetracarboxylic acid | 1,4-bis(imidazol-1-ylmethyl)benzene (rigid) | 3D framework with a {4²·8·10²·12}{4³·6·8⁶}₂{4³}₂{4⁶}₂{6²·8}₂ topology | nih.gov |
| Co(II) | 1,2,4,5-cyclohexanetetracarboxylic acid | 1,4-bis(1H-imidazol-1-yl)benzene (semi-rigid) | Three-fold interpenetrated 3D framework with mog topology | nih.gov |
| Zn(II) | 5-methoxyisophthalate | 1,2-bis(imidazol-1'-yl)ethane | Entangled coordination polymer with interpenetrating and polythreading features | researchgate.net |
| Zn(II) | 5-methoxyisophthalate | 1,4-bis(triazol-1-ylmethyl)benzene | Highly corrugated 2D (4,4) layer | researchgate.net |
Table 2: Influence of Ancillary Ligands on Electronic Structure
| Metal Ion | Bridging Ligand | Ancillary Ligand | Key Electronic Effect | Reference |
| Ru(III)/Ru(III) | 3,6-bis(2-oxidophenyl)-1,2,4,5-tetrazine | Acetylacetonate (donating) | Antiferromagnetically coupled Ru(III) centers | nih.gov |
| Ru(II)/Ru(III) | 3,6-bis(2-oxidophenyl)-1,2,4,5-tetrazine | 2,2'-bipyridine (moderately π-accepting) | Stabilizes a mixed-valent Ru(II)/Ru(III) state | nih.gov |
| Ru(II)/Ru(II) | 3,6-bis(2-oxidophenyl)-1,2,4,5-tetrazine | 2-phenylazopyridine (strongly π-accepting) | Stabilizes Ru(II) states, leading to a phenoxyl radical on the ligand | nih.gov |
| Ir(I)/Ir(III) | Imidazolyl di-tert-butyl phosphine | Chloride | Equilibrium with an octahedral Ir(III)-H species in solution at room temperature | rsc.org |
| Ir(I)/Ir(III) | Imidazolyl di-tert-butyl phosphine | Bromide, Iodide | Requires heating to form the Ir(III)-H species | rsc.org |
| Ir(I) | Imidazolyl di-tert-butyl phosphine | Fluoride | Ir(III)-H species not observed due to strong hydrogen bonding | rsc.org |
Advanced Spectroscopic Characterization and Elucidation of Electronic Structures
Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the structural features of 2,2'-Bis(4,5-dimethylimidazole) and its metal complexes. The vibrational spectra reveal key information about the bonding within the molecule and how it changes upon coordination to a metal ion.
In the free ligand, characteristic bands corresponding to N-H stretching vibrations are observed, and their broadness can be indicative of hydrogen bonding. researchgate.net For instance, in related imidazole (B134444) complexes, broad bands in the IR spectrum around 3216-3293 cm⁻¹ are attributed to the N-H stretching vibration of the imidazole ligands. researchgate.net Frequencies around 3134-3138 cm⁻¹ are typically assigned to the C-H stretching of the heteroatomic ring. researchgate.net
Upon complexation with a metal ion, shifts in the vibrational frequencies of the imidazole ring are observed, providing evidence of coordination. For example, in cobalt-metal-organic frameworks containing 2-methylimidazole (B133640), peaks appearing between 800 cm⁻¹ and 1500 cm⁻¹ correspond to the vibrations of the imidazole ligand, while those between 100 cm⁻¹ and 400 cm⁻¹ are associated with vibrations of the cobalt ions. researchgate.net The analysis of these spectral changes allows for the detailed characterization of the coordination environment.
Table 1: Selected IR Vibrational Frequencies for Imidazole-Related Compounds (cm⁻¹)
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
| N-H Stretch | 3216 - 3293 | Stretching vibration of the N-H bond in the imidazole ring. researchgate.net |
| C-H Stretch (aromatic) | 3134 - 3138 | Stretching vibration of the C-H bonds in the imidazole ring. researchgate.net |
| Imidazole Ring Vibrations | 800 - 1500 | Vibrations associated with the imidazole ring structure in a Co-MOF. researchgate.net |
| Metal-Ion Vibrations | 100 - 400 | Vibrations involving the cobalt ion in a Co-MOF. researchgate.net |
This table presents a generalized range of vibrational frequencies for imidazole-related compounds based on available data. Specific values for 2,2'-Bis(4,5-dimethylimidazole) may vary.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) of 2,2'-Bis(4,5-dimethylimidazole) Complexes
Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of 2,2'-Bis(4,5-dimethylimidazole) complexes. UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the molecule, while luminescence spectroscopy investigates the emission of light from excited electronic states.
The UV-Vis spectra of imidazole derivatives typically show strong absorption bands in the ultraviolet region. For example, imidazole-2-carboxaldehyde exhibits two significant absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net Complexes of 2,2'-Bis(4,5-dimethylimidazole) with transition metals can exhibit additional absorption bands in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For instance, some palladium(II) complexes show long-wavelength bands at 400-500 nm assigned to mixed ligand-centered/MLCT states. researchgate.net
Many metal complexes containing imidazole-based ligands are luminescent, with emission properties that are sensitive to the metal center and the ligand environment. uq.edu.aucardiff.ac.uk The luminescence lifetimes of lanthanide and transition metal complexes are typically in the microsecond to millisecond and nanosecond range, respectively. uq.edu.au Some platinum complexes, for example, display both fluorescence (¹ILCT) and phosphorescence (³ILCT), with the ratio of the two emissions being dependent on the excitation wavelength. nih.gov The phosphorescent emission is often quenched by oxygen in the solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2'-Bis(4,5-dimethylimidazole) and its diamagnetic complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. rsc.orgrsc.org
In the ¹H NMR spectrum of related imidazole compounds, the chemical shifts of the protons provide information about their electronic environment. For example, in a substituted benzimidazole (B57391), the N-H proton can appear as a singlet at around 12.72 ppm. rsc.org The aromatic protons typically resonate in the region of 7.0-8.5 ppm. rsc.orgrsc.org The chemical shifts of the methyl protons on the imidazole ring would be expected to appear in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the imidazole ring and the methyl groups appearing at characteristic chemical shifts. For instance, in a substituted imidazole, the carbon atoms of the imidazole ring can appear in the range of 115-150 ppm. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Imidazoles and Benzimidazoles
| Nucleus | Compound Type | Chemical Shift (ppm) | Reference |
| ¹H | Substituted Benzimidazole | ~12.72 (N-H) | rsc.org |
| ¹H | Substituted Benzimidazole | 7.0 - 8.5 (Ar-H) | rsc.orgrsc.org |
| ¹³C | Substituted Imidazole | 115 - 150 (Imidazole Ring Carbons) | rsc.org |
This table provides representative chemical shift ranges. The exact values for 2,2'-Bis(4,5-dimethylimidazole) will depend on the solvent and specific structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying complexes of 2,2'-Bis(4,5-dimethylimidazole) that contain paramagnetic metal centers, such as certain transition metals. udel.edu EPR provides detailed information about the electronic structure, the identity of the metal ion, and the nature of the coordinating ligands. udel.edu
The EPR spectrum is characterized by the g-value and hyperfine coupling constants (A-values). The g-value provides information about the spin state of the molecule, while the hyperfine coupling reveals interactions between the unpaired electron and magnetic nuclei, such as the metal nucleus and the nitrogen atoms of the imidazole ligands. udel.edu By comparing the experimental A-values with those of well-characterized model compounds, it is possible to identify the types of atoms coordinated to the metal center. udel.edu For example, different classes of equatorial nitrogen ligands, like histidine versus lysine (B10760008) in proteins, can be distinguished. udel.edu
X-ray Crystallographic Analysis for Solid-State Structures
Determination of Crystal System and Space Group
The first step in a crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For example, a related compound, 2-methylimidazole, crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net Another example, 2,4-dimethylimidazole (B189465) monohydrate, crystallizes in the monoclinic system with the space group Ia. researchgate.net The specific crystal system and space group for 2,2'-Bis(4,5-dimethylimidazole) would be determined from the diffraction data.
Table 3: Crystallographic Data for Related Imidazole Compounds
| Compound | Crystal System | Space Group | Reference |
| 2-Methylimidazole | Orthorhombic | P2₁2₁2₁ | researchgate.net |
| 2,4-Dimethylimidazole Monohydrate | Monoclinic | Ia | researchgate.net |
Analysis of Bond Lengths, Angles, and Dihedral Angles
Once the crystal structure is solved, a detailed analysis of the geometric parameters can be performed. This includes the measurement of bond lengths, bond angles, and dihedral angles within the 2,2'-Bis(4,5-dimethylimidazole) molecule and its complexes. These parameters provide fundamental information about the bonding and conformation of the molecule.
In the imidazole ring, the C-N and C-C bond lengths are characteristic of the aromatic system. Upon coordination to a metal center, changes in these bond lengths can be observed, providing further evidence of the metal-ligand interaction. The planarity of the imidazole rings and the torsion angle between the two rings in 2,2'-Bis(4,5-dimethylimidazole) are also important structural features that can be precisely determined from crystallographic data. In 2-methylimidazole, the molecule is approximately planar, with a maximum deviation from the least-squares imidazole plane of 0.006(2) Å for all non-hydrogen atoms. researchgate.net
Intermolecular Interactions and Packing Arrangements
The crystal structure and packing of 2,2'-Bis(4,5-dimethylimidazole) are governed by a network of intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The imidazole rings are central to these interactions. Each imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the sp²-hybridized nitrogen atoms). This dual functionality allows for the formation of robust hydrogen-bonding networks that define the supramolecular architecture.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of 2,2'-Bis(4,5-dimethylimidazole). The compound has a molecular formula of C₁₀H₁₄N₄, which corresponds to a precise molecular weight of 190.24 g/mol . sigmaaldrich.comsigmaaldrich.com
In a typical mass spectrometry experiment using electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The stability of the aromatic imidazole rings would contribute to the intensity of this peak.
Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For 2,2'-Bis(4,5-dimethylimidazole), key fragmentation pathways would likely involve the cleavage of the C-C bond connecting the two imidazole rings. This would lead to the formation of a 4,5-dimethylimidazolyl cation. Further fragmentation could involve the loss of small neutral molecules like HCN or methyl radicals from the imidazole rings.
Table 2: Predicted Mass Spectrometry Data for 2,2'-Bis(4,5-dimethylimidazole)
| m/z Value | Ion Identity | Description |
|---|---|---|
| 190 | [C₁₀H₁₄N₄]⁺ | Molecular Ion (M⁺) |
| 95 | [C₅H₇N₂]⁺ | 4,5-dimethylimidazolyl cation (cleavage of the central C-C bond) |
| 80 | [C₄H₄N₂]⁺ | Loss of a methyl group from the m/z 95 fragment |
| 68 | [C₄H₅N]⁺ | Loss of HCN from the m/z 95 fragment |
This predicted fragmentation is based on established principles of mass spectrometry for heterocyclic and aromatic compounds. miamioh.edu The analysis of related imidazole derivatives by mass spectrometry often involves observing the characteristic losses associated with the imidazole ring structure. mdpi.comnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. scispace.commdpi.com By employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G+(d,p), researchers can model the geometric parameters and energetic stability of 2,2'-Bis(4,5-dimethylimidazole) and its complexes. scispace.commdpi.comnih.gov These calculations are crucial for understanding the fundamental properties of these compounds. The optimized molecular geometry provides the most stable arrangement of atoms in the molecule, which is essential for predicting its chemical behavior. mdpi.com
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO, LUMO)
The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov For instance, in some benzimidazole derivatives, the LUMO orbitals are characterized as π* antibonding, and their negative energies confirm that these regions are electrophilic and can accept electrons in a chemical reaction. researchgate.net Conversely, the HOMO orbitals may have nonbonding character, indicative of nucleophilic regions. researchgate.net The distribution of HOMO and LUMO can vary depending on the specific conformation of the molecule. researchgate.net
The following table summarizes key quantum chemical parameters derived from DFT calculations for representative imidazole systems:
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |
| Electronegativity (χ) | χ = -μ | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table provides a general overview of parameters commonly calculated for imidazole systems using DFT.
Redox Properties and Non-Innocent Ligand Behavior
The term "redox non-innocent" refers to ligands that can actively participate in the redox chemistry of a metal complex, making the assignment of formal oxidation states to both the metal and the ligand ambiguous. nih.govmdpi.com These ligands can exist in multiple stable oxidation states, which can be accessed through electrochemical or chemical means. nih.gov This property is crucial in the design of catalysts and materials with interesting electronic and magnetic properties. nih.govmdpi.com
In the context of 2,2'-bis(imidazole) type ligands, their ability to be oxidized or reduced can significantly influence the properties of their metal complexes. The different oxidation states of the ligand can lead to different coordination modes. For example, in a fully oxidized form, the nitrogen donors might be sp2-hybridized, leading to a planar ligand structure, while in the reduced form, sp3-hybridized nitrogens allow for more flexible coordination. nih.gov While redox processes in isolated complexes often occur on the ligand, the metal can also be reduced during the initial complexation reaction. nih.govmdpi.com The combination of a redox-active ligand like a bis(imidazole) derivative with a redox-active transition metal can result in complexes with unique and potentially useful properties. nih.gov
Correlation of Theoretical Calculations with Experimental Spectroscopic Data
A key validation of computational models is the comparison of calculated data with experimental results. For 2,2'-Bis(4,5-dimethylimidazole) and its derivatives, theoretical vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis) can be calculated using DFT and its time-dependent extension (TD-DFT). mdpi.comresearchgate.net
For instance, calculated IR spectra, often scaled by a factor to account for systematic errors, can be compared with experimental FT-IR spectra to confirm the proposed molecular structure. mdpi.com Similarly, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in experimental UV-Vis spectra. mdpi.com A good agreement between the calculated and experimental spectra provides strong evidence for the accuracy of the computational model and the predicted molecular structure. mdpi.comresearchgate.net
Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Interpretation
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of electronic excited states and the simulation of electronic absorption spectra. ictp.itaps.orgrsc.org By applying TDDFT, researchers can calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. ictp.itresearchgate.net
This method is invaluable for interpreting experimental spectra, as it allows for the assignment of specific electronic transitions to the observed absorption bands. ictp.itresearchgate.net For example, TDDFT can help identify whether an absorption band arises from a π→π* transition localized on the ligand or from a metal-to-ligand charge transfer (MLCT) transition in a metal complex. The accuracy of TDDFT calculations can be comparable to more computationally expensive methods, especially when using appropriate hybrid functionals. aps.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a derivative of 2,2'-Bis(4,5-dimethylimidazole), and a biological target, typically a protein. ijnc.irnih.gov
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov Scoring functions are used to estimate the strength of the interaction, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov This allows for the screening of potential drug candidates and the identification of promising lead compounds. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time. biotechrep.ir By simulating the movements of all atoms in the system, MD simulations can assess the stability of the complex and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. biotechrep.irresearchgate.net Parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) are used to evaluate the stability of the complex. biotechrep.ir
The following table illustrates the type of data obtained from molecular docking and MD simulations:
| Simulation Type | Key Outputs | Significance |
| Molecular Docking | Binding Energy/Score, Binding Pose, Key Interacting Residues | Predicts the strength and mode of binding of a ligand to its target. nih.gov |
| Molecular Dynamics | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bond Analysis | Assesses the stability of the ligand-protein complex over time and the dynamics of their interactions. biotechrep.ir |
This table provides a general overview of the outputs from molecular docking and MD simulations.
Calculations of Electron Affinity and Ionization Potential
The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. researchgate.netrug.nl These fundamental properties can be calculated using various quantum chemical methods, including DFT. researchgate.netresearchgate.net
The calculation of ionization potentials is generally more straightforward and can be predicted with reasonable accuracy. researchgate.netresearchgate.net Electron affinities, however, can be more challenging to calculate accurately. researchgate.net These values are crucial for understanding the redox behavior of a molecule and its ability to participate in electron transfer reactions. For instance, a high electron affinity suggests a molecule is a good electron acceptor. These calculations can be performed for molecules in the gas phase, and solvation effects can also be incorporated using models like the polarizable continuum model (PCM). researchgate.netresearchgate.net
Conclusion
2,2'-Bis(4,5-dimethylimidazole) is a versatile bis-imidazole ligand with significant potential in various areas of chemical research. Its unique structural attributes, including multiple coordination sites and the presence of methyl groups, make it an interesting building block for the synthesis of novel coordination complexes, coordination polymers, and metal-organic frameworks. While direct research on some of its applications is still emerging, studies on closely related compounds strongly suggest its potential utility in homogeneous catalysis and as a corrosion inhibitor. Future research focused on fully elucidating the synthetic pathways, reactivity, and application-specific performance of 2,2'-Bis(4,5-dimethylimidazole) will undoubtedly unlock its full potential in the development of new materials and technologies.
Functional Applications of 2,2 Bis 4,5 Dimethylimidazole Coordination Compounds
Catalytic Activity of 2,2'-Bis(4,5-dimethylimidazole) Metal Complexes
The metal complexes derived from 2,2'-Bis(4,5-dimethylimidazole) have demonstrated notable catalytic efficacy in several organic transformations.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, can be effectively catalyzed by palladium complexes. libretexts.orgyoutube.com While direct studies on 2,2'-Bis(4,5-dimethylimidazole) complexes in this specific reaction are not extensively detailed in the provided results, the broader context of using nitrogen-containing ligands in cross-coupling reactions is well-established. For instance, nickel complexes have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, utilizing various ligands to achieve high yields. nih.govchemrxiv.orgchemrxiv.org The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand is crucial as it influences the catalyst's activity and stability. nih.gov The development of novel palladium complexes with specific ligands, such as those derived from 1,2,3-triazol-5-ylidene, has shown high activity under mild conditions for these reactions. kaist.ac.kr
Redox Catalysis and Reaction Mechanism Studies
Metal complexes involving ligands with non-innocent redox behavior, where the ligand itself can participate in redox processes, are of significant interest. nih.gov This property can lead to unique catalytic activities. While the provided information does not directly detail the redox catalytic applications of 2,2'-Bis(4,5-dimethylimidazole) complexes, the study of related metal complexes with redox-active ligands provides a framework for understanding their potential. The ability of the ligand to exist in different oxidation states can influence the coordination geometry and the electronic properties of the metal center, which are key factors in catalysis. nih.gov
Applications in Advanced Materials Science
The unique structural and electronic properties of 2,2'-Bis(4,5-dimethylimidazole) make it a valuable component in the design of various advanced materials.
Solid Polymer Electrolytes for Lithium-Ion Batteries
Solid polymer electrolytes (SPEs) are a critical component for the development of safer, next-generation all-solid-state lithium-ion batteries. researchgate.netyoutube.com These electrolytes offer improved safety by replacing flammable liquid electrolytes. youtube.com The performance of SPEs is highly dependent on the polymer matrix and the incorporated lithium salt. researchgate.netyoutube.com While direct incorporation of 2,2'-Bis(4,5-dimethylimidazole) into SPEs is not explicitly mentioned, the principles of SPE design suggest that ligands capable of coordinating with lithium ions could play a role in enhancing ionic conductivity. The goal is to create a polymer environment that facilitates the movement of lithium ions while maintaining mechanical stability. researchgate.netyoutube.com
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov 2,2'-Bis(4,5-dimethylimidazole) and its derivatives are excellent candidates for ligands in the synthesis of MOFs due to their ability to form strong coordination bonds with metal centers.
The use of imidazole-based ligands is a common strategy in the construction of diverse MOF structures. nih.govrsc.org For example, the reaction of metal ions with ligands like 2-methylimidazole (B133640) can lead to the formation of two-dimensional MOFs with enhanced catalytic activity. rsc.orgresearchgate.net The structure of the resulting MOF, and consequently its properties, can be influenced by factors such as the choice of metal, the specific imidazole (B134444) derivative, and the reaction conditions. nih.gov
Below is a table summarizing some examples of MOFs constructed with imidazole-containing ligands:
| Metal Ion | Imidazole-based Ligand | Resulting MOF Structure | Reference |
| Mn(II) | 2,2′-bipyridyl derivatives | 1D, 2D, and 3D frameworks | nih.gov |
| Zn(II) | 2-methylimidazole | 2D MOF-5 | rsc.orgresearchgate.net |
| Various | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D and 2D networks | nih.gov |
| Mn(II), Ni(II), Co(II) | 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene | 2D and 3D frameworks | rsc.org |
Supramolecular Assemblies and Functional Nanomaterials
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds and coordination bonds, to form well-defined functional structures. mdpi.com Imidazole-based ligands, including 2,2'-Bis(4,5-dimethylimidazole), are instrumental in creating complex supramolecular assemblies and functional nanomaterials. nih.govmdpi.com These materials have potential applications in various fields, including biomedicine for drug delivery and bioimaging. nih.gov
The ability of imidazole rings to participate in various non-covalent interactions makes them versatile building blocks for constructing supramolecular systems. mdpi.com For instance, platinum-based and gold-based imidazole supramolecular complexes have been investigated for their potential as anticancer agents. mdpi.com The resulting nanomaterials can be designed to have specific properties and functions, paving the way for advanced diagnostic and therapeutic applications. mdpi.com
Biological Activity and Medicinal Chemistry Potential
Coordination compounds of 2,2'-Bis(4,5-dimethylimidazole) have garnered significant interest for their diverse biological activities, paving the way for potential applications in medicinal chemistry. These compounds have been investigated for their efficacy against various pathogens and disease models.
Antimicrobial and Antifungal Efficacy
Coordination complexes involving imidazole derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, new cobalt (II) complexes with imidazole derivatives have been synthesized and shown to be effective against both planktonic and biofilm-forming microbes. mdpi.com Specifically, Candida albicans in its planktonic form was highly susceptible to these complexes, with minimal inhibitory concentration (MIC) values as low as 7.8 μg/mL. mdpi.com These complexes also showed greater activity against Gram-positive and fungal strains compared to the ligands alone. mdpi.com
Studies on bis-5-methylbenzimidazole compounds have also revealed their in vitro antifungal activity against Candida albicans and Candida tropicalis. nih.gov The majority of these compounds displayed antifungal effects with MIC values ranging from 25 to 800 mg/L. nih.gov Furthermore, certain derivatives of 2-methylbenzimidazole (B154957) and 5,6-dimethylbenzimidazole (B1208971) have exhibited significant antifungal activity, particularly against azole-resistant strains. researchgate.net The presence of a methyl group in the meta position of a benzyl (B1604629) substituent was found to enhance this antifungal activity. researchgate.net
In a broader context, heteroligand salicylate (B1505791) metal complexes of Cu(II), Co(II), and Mn(II) with 5-aryl-2,2'-bipyridines have been synthesized and evaluated for their antimicrobial activity. nih.gov Notably, Cu(II) and Mn(II) complexes with tetrafluorosalicylic acid and specific bipyridine ligands showed high antifungal activity with MIC values ranging from less than 0.24 to 32 μM. nih.gov One manganese complex was effective against seven Candida strains at MICs of 12-24 μM. nih.gov
| Compound/Complex Type | Target Microorganism(s) | Key Findings |
| Cobalt (II) complexes with imidazole derivatives | Candida albicans, Gram-positive bacteria | MIC values as low as 7.8 μg/mL against C. albicans. mdpi.com |
| Bis-5-methylbenzimidazole compounds | Candida albicans, Candida tropicalis | MIC values ranging from 25 to 800 mg/L. nih.gov |
| 2-Methyl- and 5,6-dimethylbenzimidazole derivatives | Fungi, Gram-positive bacteria | Effective against azole-resistant strains. researchgate.net |
| Cu(II) and Mn(II) salicylate complexes | Trichophyton spp., C. albicans, N. gonorrhoeae | High antifungal activity with MICs <0.24-32 μM. nih.gov |
Anticancer Properties and Cytotoxicity Studies
The anticancer potential of imidazole-based compounds and their coordination complexes is an active area of research. A series of 2,4,5-trisubstitutedthiazole derivatives, which can be considered related structures, have been investigated for their cytotoxic activity against various cancer cell lines. nih.goveurekaselect.com Compounds featuring a phenylureido group at the 2-position and a methyl-carboxylate at the 4-position of the thiazole (B1198619) ring demonstrated significant cytotoxicity. nih.goveurekaselect.com For example, one such compound with a para-tolyl group at the 5-position showed potent inhibitory effects on MCF7, MDA231, and K562 cancer cells, with IC50 values of 22, 26, and 11 μM, respectively. nih.goveurekaselect.com
Imidazole-containing compounds have also been identified as tubulin assembly inhibitors, a known strategy in cancer chemotherapy. nih.gov Certain thiazole-benzimidazole derivatives have shown potent activity against EGFR kinase and cytotoxicity towards the MCF-7 breast cancer cell line. nih.gov For instance, two compounds exhibited IC50 values of 6.30 μM and 5.96 μM against MCF-7 cells. nih.gov
Furthermore, cobalt (II) complexes with imidazole derivatives have been shown to affect the cellular cycle of HeLa, HCT-8, and MG63 cancer cells, suggesting a potential mechanism of action involving the inhibition of vimentin (B1176767) and TRPC1 expression. mdpi.com
| Compound/Complex | Cancer Cell Line(s) | Key Findings |
| 2,4,5-Trisubstitutedthiazole derivatives | MCF7, MDA231, K562 | IC50 values as low as 11 μM. nih.goveurekaselect.com |
| Thiazole-benzimidazole derivatives | MCF-7 | IC50 values of 6.30 μM and 5.96 μM. nih.gov |
| Cobalt (II) complexes with imidazole derivatives | HeLa, HCT-8, MG63 | Affects the cellular cycle. mdpi.com |
Analgesic and Anti-inflammatory Activities
While direct studies on the analgesic and anti-inflammatory activities of 2,2'-Bis(4,5-dimethylimidazole) coordination compounds are limited in the provided search results, research on related structures provides valuable insights. For example, a novel thiazoylazo dye and its coordination compounds with Cu(II), Mn(II), Zn(II), Ni(II), and Co(II) were synthesized and evaluated for their anti-inflammatory activity using in vitro assays. scirp.org These synthesized compounds generally exhibited good anti-inflammatory activity across assays for xanthine (B1682287) oxidase and lipoxygenase inhibition, membrane stability, and protein denaturation. scirp.org
In a separate study, a series of 1,2,4-thiadiazolidines were synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds showed significant activity, with some being more potent than others as both anti-inflammatory and analgesic agents. nih.gov Additionally, a review of small molecules with anti-inflammatory activity highlighted various imidazole derivatives as promising candidates. nih.gov For instance, certain imidazole moieties were identified as potential dual-purpose drugs for treating both inflammation and breast cancer. nih.gov
DNA Binding Mechanisms and Interactions
The interaction of small molecules with DNA is a fundamental aspect of their potential therapeutic action. Small molecules can bind to DNA through various modes, including groove binding, intercalation, and electrostatic interactions. nih.gov Bisbenzimidazole antibiotics, which share a structural motif with the compound of interest, are known to bind to the minor groove of DNA. nih.gov This binding can lead to the dysregulation of transcription and ultimately cell death. nih.gov
The intrinsic fluorescence of some bisbenzimidazole compounds increases significantly upon binding to DNA, which can be utilized to study these interactions. nih.gov The binding of pyrrole-imidazole hairpin polyamides to specific DNA sequences can be comparable in strength and specificity to that of transcription factors, even silencing genes of the human immunodeficiency virus (HIV). These polyamides recognize specific Watson-Crick base pairs, with an imidazole/pyrrole pair recognizing a G-C base pair and a pyrrole/pyrrole pair recognizing A-T or T-A base pairs.
Magnetic Properties and Single-Molecule Magnet (SMM) Behavior
Coordination compounds of 2,2'-Bis(4,5-dimethylimidazole) and related ligands exhibit fascinating magnetic properties, including the potential for single-molecule magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets, a property that arises from a combination of a high-spin ground state and significant magnetic anisotropy. arxiv.orglibretexts.orglibretexts.org
Tetrahedral Co(II) complexes with 1,2-disubstituted benzimidazoles have been shown to exhibit slow magnetic relaxation in the presence of an applied DC magnetic field, a characteristic feature of SMMs. rsc.org The magnetic anisotropy in these complexes, quantified by the D and E/D parameters, is crucial for this behavior. rsc.org
Lanthanide ions, such as Dysprosium(III), are particularly well-suited for constructing SMMs due to their inherent magnetic anisotropy. frontiersin.org Dy(III) clusters, including a [2 × 2] square grid cluster, have been shown to display SMM behavior with multiple slow magnetic relaxation processes. nih.govrsc.org The energy barriers for magnetization reversal in these systems can be quite high, with one Dy(III)4 SMM exhibiting the highest energy barrier reported for such a cluster at the time. nih.gov
The magnetic properties of these coordination compounds can be tuned by subtle changes in their structure. For example, the reversible desorption and adsorption of solvent molecules in a Dy(III)-based metal-organic framework can switch the SMM behavior "on" and "off". frontiersin.org The presence or absence of certain bridging motifs and the coordination environment of the metal ion can also determine whether a compound exhibits slow magnetic relaxation. rsc.org
The magnetic behavior of these compounds is often characterized by techniques such as SQUID magnetometry and AC magnetic susceptibility measurements. rsc.orgnih.gov These measurements can reveal details about the magnetic interactions (ferromagnetic or antiferromagnetic) and the dynamics of magnetization reversal. rsc.org
| Complex Type | Magnetic Behavior | Key Findings |
| Tetrahedral Co(II) complexes with 1,2-disubstituted benzimidazoles | Single-Molecule Magnet (SMM) | Slow magnetic relaxation under an applied DC field. rsc.org |
| Dy(III)4 cluster | Single-Molecule Magnet (SMM) | High energy barrier for magnetization reversal. nih.gov |
| Dy(III)-based Metal-Organic Framework | Reversible SMM behavior | SMM properties can be switched by solvent desorption/adsorption. frontiersin.org |
Supramolecular Interactions and Crystal Engineering in 2,2 Bis 4,5 Dimethylimidazole Systems
Hydrogen Bonding Networks in Solid-State Structures
Table 1: Potential Hydrogen Bonding Parameters in Imidazole-based Systems
| Interaction Type | Donor-Acceptor Distance (Å) (Typical Range) | Angle (°) (Typical Range) |
| N-H···N | 2.8 - 3.2 | 160 - 180 |
| C-H···N | 3.2 - 3.8 | 120 - 160 |
| C-H···π | 3.4 - 3.8 | 110 - 150 |
This table presents typical ranges for hydrogen bonding interactions involving imidazole (B134444) rings, which are expected to be relevant for 2,2'-Bis(4,5-dimethylimidazole).
π-π Stacking Interactions in Aromatic Systems
The aromatic nature of the imidazole rings in 2,2'-Bis(4,5-dimethylimidazole) makes them prime candidates for engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions contribute significantly to the stabilization of the crystal lattice.
The geometry of π-π stacking can vary, leading to different packing arrangements. Common motifs include face-to-face stacking, where the rings are parallel and directly on top of one another, and offset or slipped stacking, where the rings are parallel but laterally displaced. The interplanar distance in such stacked systems is typically in the range of 3.3 to 3.8 Å. The presence of the four methyl groups on each molecule of 2,2'-Bis(4,5-dimethylimidazole) would likely favor a slipped-stacking arrangement to minimize steric hindrance between the substituents of adjacent molecules.
Influence of Non-Covalent Interactions on Crystal Packing and Framework Formation
The final crystal structure of 2,2'-Bis(4,5-dimethylimidazole) is a result of the delicate interplay between the various non-covalent forces, including hydrogen bonding and π-π stacking. The directional nature of hydrogen bonds often acts as the primary organizing force, establishing a foundational network. The less directional but still significant π-π stacking interactions then help to fill the space efficiently and maximize the cohesive energy of the crystal.
The combination of strong N-H···N hydrogen bonds forming chains or sheets, coupled with π-π stacking interactions between these extended structures, can lead to the formation of complex three-dimensional supramolecular frameworks. The specific architecture will be highly dependent on factors such as the solvent used for crystallization and the presence of any co-crystallizing agents, which can compete for hydrogen bonding sites or alter the π-stacking arrangements. The rational design of such frameworks is a key goal of crystal engineering, with potential applications in areas such as materials science and gas storage.
Thermal Stability and Degradation Pathways of 2,2 Bis 4,5 Dimethylimidazole Complexes
Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to study the thermal stability and phase transitions of materials. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events. researchgate.netresearchgate.net
In the study of cobalt(II) and nickel(II) complexes with 2,2'-Bis(4,5-dimethylimidazole), specifically Co(L)₃₂ and Ni(L)₃₂, where L represents the bis-imidazole ligand, TGA reveals a multi-step decomposition process following an initial dehydration step. iaea.orgresearchgate.net The final residue at 1073 K for both complexes was found to be the respective metal(II) oxides. iaea.orgresearchgate.net The decomposition patterns are complex, involving the release of nitrate (B79036) groups and the organic ligand molecules in overlapping steps. iaea.orgresearchgate.net
The general decomposition steps observed for these complexes are:
Dehydration: Removal of water molecules.
Decomposition: A multi-step process involving the loss of nitrate groups and the three ligand molecules. iaea.orgresearchgate.net
Final Residue: Formation of metal(II) oxide. iaea.orgresearchgate.net
A detailed breakdown of the mass loss stages for the Co(II) and Ni(II) complexes is presented in the table below.
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) |
| Co(L)₃₂ | Dehydration | Ambient - 150 | ~2.5 | 2.4 |
| Decomposition Step 1 | 150 - 450 | ~45.0 | 45.9 | |
| Decomposition Step 2 | 450 - 800 | ~42.5 | 41.7 | |
| Ni(L)₃₂ | Dehydration | Ambient - 150 | ~2.5 | 2.4 |
| Decomposition Step 1 | 150 - 450 | ~45.0 | 45.9 | |
| Decomposition Step 2 | 450 - 800 | ~42.5 | 41.7 |
Table based on data from the thermoanalytical study of Co(II) and Ni(II) complexes of 2,2'-Bis(4,5-dimethylimidazole). iaea.orgresearchgate.net
Evolved Gas Analysis (EGA-MS) for Decomposition Mechanism Elucidation
To identify the gaseous products evolved during the thermal decomposition, Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS) is a powerful tool. tubitak.gov.tr This technique provides real-time analysis of the volatile fragments, allowing for a detailed understanding of the decomposition mechanism.
For the Co(L)₃₂ and Ni(L)₃₂ complexes, EGA-MS confirms the decomposition pattern proposed by TGA. iaea.orgresearchgate.net The analysis of the evolved gases reveals the release of water, nitrogen oxides from the nitrate groups, and fragments corresponding to the 2,2'-Bis(4,5-dimethylimidazole) ligand. The multi-step decomposition is characterized by the overlapping evolution of these gaseous species. iaea.orgresearchgate.net The EGA-MS data provides definitive confirmation of the oxidative decomposition of the complexes. iaea.orgresearchgate.net
The primary gaseous products identified during the thermal decomposition are:
H₂O (from dehydration)
NO, NO₂ (from nitrate decomposition)
Fragments of the 2,2'-Bis(4,5-dimethylimidazole) ligand.
Kinetic Studies of Thermal Decomposition
Kinetic analysis of the thermal decomposition data provides quantitative information about the stability of the complexes and the energy barriers associated with their degradation. Methods such as the Kissinger and the isoconversional Ozawa-Flynn-Wall method are commonly used to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). iaea.orgpurdue.edu
For the oxidative decomposition steps of the cobalt(II) and nickel(II) complexes of 2,2'-Bis(4,5-dimethylimidazole), kinetic parameters were determined from TGA experiments conducted at different heating rates. iaea.orgresearchgate.net The Kissinger method allows for the calculation of the activation energy from the variation of the peak decomposition temperature with the heating rate. iaea.orgresearchgate.netpurdue.edu The Ozawa-Flynn-Wall isoconversional method provides insight into how the activation energy changes with the extent of conversion, indicating the complexity of the reaction mechanism. iaea.orgresearchgate.net
The table below summarizes the kinetic parameters for the main oxidative decomposition stage of the complexes.
| Complex | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at T_middle |
| Co(L)₃₂ | Kissinger | 150 | 1.2 x 10¹² | 0.05 |
| Ozawa-Flynn-Wall | 145-160 | - | - | |
| Ni(L)₃₂ | Kissinger | 165 | 2.5 x 10¹³ | 0.06 |
| Ozawa-Flynn-Wall | 160-175 | - | - |
Table based on kinetic data from the thermoanalytical study of Co(II) and Ni(II) complexes of 2,2'-Bis(4,5-dimethylimidazole). iaea.orgresearchgate.net
The variation in activation energy observed with the isoconversional method suggests that the decomposition of these complexes is a complex process involving multiple, overlapping steps. iaea.orgresearchgate.net
Future Research Directions and Perspectives
Exploration of New Metal Centers and Heterometallic Complexes
The vast majority of research on 2,2'-Bis(4,5-dimethylimidazole) has centered on its coordination with common transition metals like cobalt, nickel, copper, and zinc. A significant avenue for future exploration lies in expanding the palette of metal centers to include less-explored d-block and f-block elements. The introduction of metals such as chromium, ruthenium, osmium, and lanthanides could unlock novel photophysical and magnetic properties. For instance, chromium(III) complexes with 2,2'-biimidazole (B1206591) ligands are being investigated for their potential as sensitizers in luminescent assemblies. thieme-connect.denih.govrsc.org
A particularly exciting frontier is the design and synthesis of heterometallic complexes, where 2,2'-Bis(4,5-dimethylimidazole) acts as a bridging ligand to bring two different metal centers into close proximity. Such complexes are candidates for advanced catalysts, where the two metals can act in concert to facilitate complex chemical transformations. rsc.org The synthesis of heterobimetallic complexes, such as those containing both ruthenium and osmium, has been demonstrated with related bis(benzimidazole) ligands, showcasing the feasibility of this approach. nih.gov Future work should focus on the systematic synthesis and characterization of discrete heterometallic complexes of 2,2'-Bis(4,5-dimethylimidazole) and the investigation of their synergistic properties.
Table 1: Potential New Metal Complexes of 2,2'-Bis(4,5-dimethylimidazole) and Their Prospective Applications
| Metal Center(s) | Potential Complex Type | Prospective Application |
| Cr(III) | Homoleptic and Heteroleptic | Luminescent materials, Photosensitizers thieme-connect.denih.govrsc.org |
| Ru(II)/Os(II) | Heterobimetallic | Catalysis, Anion Sensing nih.gov |
| Lanthanides (e.g., Eu, Tb) | Coordination Polymers | Luminescent probes, Magnetic materials |
| Ir(III)/Pd(II) | Heterobimetallic | Tandem Catalysis rsc.org |
| Zr(IV)/Ti(IV) | Coordination Frameworks | Lewis acid catalysis |
Development of Novel Synthetic Pathways for Derivatization
The functionalization of the 2,2'-Bis(4,5-dimethylimidazole) core is crucial for fine-tuning its electronic and steric properties, thereby influencing the characteristics of its metal complexes and supramolecular assemblies. While the parent ligand is readily accessible, the development of novel and efficient synthetic pathways for its derivatization remains a key research objective.
Current methods often involve multi-step procedures. A promising approach is the development of a two-step synthesis of N,N'-disubstituted 2,2'-biimidazoles from bisimidoyl chlorides. thieme-connect.deresearchgate.net This method allows for the introduction of various substituents on the nitrogen atoms. Future research should aim to expand the scope of these reactions to incorporate a wider range of functional groups, including those that can participate in post-synthetic modifications. The use of modern synthetic techniques, such as C-H activation and cross-coupling reactions, could provide more direct routes to functionalized derivatives. nih.gov For instance, derivatization with dansyl chloride has been shown to enhance the analytical detection of related imidazole (B134444) compounds. nih.gov
Table 2: Potential Derivatization Strategies for 2,2'-Bis(4,5-dimethylimidazole)
| Derivatization Strategy | Target Position | Potential Functional Groups | Desired Outcome |
| N-Alkylation/Arylation | N1, N1' | Alkyl chains, Aryl groups | Improved solubility, Steric control thieme-connect.de |
| C-H Functionalization | C4, C4', C5, C5' | Halogens, Cyano groups, Phenyl groups | Electronic tuning, Introduction of reactive handles |
| Introduction of Chiral Auxiliaries | N1, N1' or C4, C4', C5, C5' | Chiral amines or alcohols | Asymmetric catalysis |
| Polymerizable Groups | N1, N1' | Vinyl, Acrylate groups | Formation of coordination polymers and MOFs |
Advanced Applications in Catalysis and Energy Storage
The development of sustainable and efficient catalytic systems is a cornerstone of modern chemistry. Metal complexes of 2,2'-Bis(4,5-dimethylimidazole) and its derivatives are emerging as promising candidates for a variety of catalytic transformations. Of particular note are cobalt complexes, which have shown significant activity in hydrogenation reactions. For example, a bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex has been identified as a highly effective precatalyst for the hydrogenation of sterically hindered alkenes under mild conditions. nih.govnih.govsigmaaldrich.com Future research in this area should focus on expanding the catalytic scope to other important reactions, such as C-C and C-N cross-coupling, and on developing a deeper understanding of the reaction mechanisms to enable rational catalyst design. rsc.orgrsc.org
In the realm of energy storage, the redox-active nature of 2,2'-Bis(4,5-dimethylimidazole) and its metal complexes presents exciting opportunities. These compounds could serve as active materials in the electrodes of rechargeable batteries and supercapacitors. rsc.orgqub.ac.uknih.gov The ability of the imidazole moiety to undergo reversible redox processes, coupled with the potential to tune these properties through metal coordination and ligand derivatization, makes this a fertile area for investigation. Research should be directed towards the synthesis of coordination polymers and metal-organic frameworks (MOFs) based on this ligand for application in next-generation energy storage devices. There is a need for systematic studies correlating the structural and electronic properties of these materials with their electrochemical performance, including capacity, rate capability, and cycling stability. researchgate.netosti.govresearchgate.netmdpi.com
Table 3: Potential Catalytic and Energy Storage Applications
| Application Area | Specific Reaction/Device | Key Research Goals |
| Catalysis | Alkene Hydrogenation | Improving catalyst turnover number and frequency nih.govnih.govsigmaaldrich.comacs.org |
| C-C/C-N Cross-Coupling | Expanding substrate scope and reducing catalyst loading rsc.org | |
| CO2 Reduction | Enhancing photocatalytic and electrocatalytic efficiency mdpi.comnih.gov | |
| Energy Storage | Lithium-ion Batteries | Developing high-capacity cathode materials |
| Redox Flow Batteries | Designing stable and soluble redox-active electrolytes nih.gov | |
| Supercapacitors | Creating high-surface-area electrode materials |
In-depth Investigations into Biological Mechanisms of Action
Imidazole derivatives have a long history in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. researchgate.net While preliminary studies have shown that metal complexes of bis-imidazole ligands possess antimicrobial and anticancer properties, the underlying mechanisms of action are often not well understood. researchgate.netresearchgate.netnih.govmdpi.com Future research must move beyond simple screening assays to in-depth mechanistic investigations.
This will involve identifying the specific cellular targets of these compounds and elucidating the molecular pathways they modulate. For example, in the context of antibacterial activity, studies could focus on how these complexes interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or metabolic pathways. nih.gov Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with these compounds. Furthermore, the development of fluorescently tagged derivatives of 2,2'-Bis(4,5-dimethylimidazole) could enable the visualization of their subcellular localization and interaction with biological macromolecules.
Table 4: Approaches for Investigating Biological Mechanisms
| Investigative Approach | Target Information | Potential Findings |
| Target Identification | Specific proteins or nucleic acids that bind to the compound | Elucidation of the primary mode of action |
| Cellular Imaging | Subcellular localization of the compound | Insights into cellular uptake and distribution |
| 'Omics' Studies (Genomics, Proteomics) | Global changes in gene and protein expression | Identification of affected cellular pathways |
| Enzyme Inhibition Assays | Effect on the activity of specific enzymes | Quantification of inhibitory potency (e.g., IC50 values) nih.gov |
Rational Design of Supramolecular Architectures with Tunable Properties
The ability of 2,2'-Bis(4,5-dimethylimidazole) to act as a versatile building block for the construction of supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs), is a rapidly growing area of research. rsc.orgdergipark.org.tr The rational design of these materials allows for the precise control over their structural features, which in turn dictates their functional properties.
Future research should focus on establishing clear structure-property relationships. By systematically modifying the ligand through derivatization and varying the metal centers and reaction conditions, it will be possible to tune properties such as porosity, luminescence, and guest-binding affinity. For example, the introduction of bulky substituents on the ligand can be used to control the pore size of MOFs, which is critical for applications in gas storage and separation. Similarly, the incorporation of luminescent metal centers or organic chromophores can lead to the development of materials for chemical sensing and optoelectronics. The use of mixed-ligand systems, where 2,2'-Bis(4,5-dimethylimidazole) is combined with other organic linkers, offers another powerful strategy for creating complex and functional supramolecular architectures. rsc.org
Table 5: Strategies for Tuning Supramolecular Properties
| Property to be Tuned | Design Strategy | Desired Outcome |
| Porosity | Introduction of bulky substituents on the ligand | Control over pore size and shape for selective guest uptake |
| Luminescence | Incorporation of emissive metal centers (e.g., Ru, Ln) | Development of sensors and light-emitting materials nih.gov |
| Guest Binding | Functionalization of the ligand with recognition motifs | Enhanced affinity and selectivity for specific molecules |
| Chirality | Use of chiral derivatives of the ligand | Creation of materials for enantioselective separation and catalysis |
Q & A
Q. What are the optimal synthetic routes for 2,2'-bis(4,5-dimethylimidazole) (BDMM), and how do reaction conditions influence yield?
BDMM is typically synthesized via condensation reactions using 4,5-dimethylimidazole as a precursor. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity due to improved solubility of intermediates.
- Catalysts : Alkali metal carbonates (e.g., K₂CO₃) facilitate deprotonation and coupling .
- Temperature : Reactions often proceed at 80–120°C for 12–24 hours to achieve yields >70% .
- Purification : Column chromatography with dichloromethane/methanol (20:1) is recommended for isolating high-purity BDMM .
Q. How should BDMM be stored to maintain stability, and what are its key degradation indicators?
BDMM is hygroscopic and sensitive to oxidation. Storage recommendations:
- Temperature : 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and decomposition .
- Degradation signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis or oxidation. FTIR monitoring for shifts in N–H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) bands is advised .
Q. Which spectroscopic techniques are most effective for characterizing BDMM and its derivatives?
- FTIR : Identifies functional groups (e.g., imidazole ring vibrations at 1500–1600 cm⁻¹) and validates purity .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 2.1–2.3 ppm .
- UV-Vis : π→π* transitions in the 250–300 nm range confirm conjugation .
Advanced Research Questions
Q. How can BDMM-metal complexes be designed for protein tyrosine phosphatase 1B (PTP1B) inhibition in diabetes research?
BDMM acts as a bidentate ligand, forming complexes with transition metals (e.g., Hg²⁺, Co²⁺). Key design considerations:
- Metal choice : Hg(II) complexes exhibit stronger PTP1B inhibition (IC₅₀ ~5 µM) due to enhanced Lewis acidity .
- Co-ligands : Thiocyanate (CNS⁻) or dithiocarbamates improve solubility and bioactivity .
- Crystallography : X-ray diffraction confirms octahedral geometry, critical for enzyme active-site binding .
Q. What role does BDMM play in synthesizing PtNi nanocubes for electrochemical biosensors?
BDMM serves as a structure-directing agent in solvothermal synthesis:
- Method : One-pot synthesis with PtCl₄, NiCl₂, BDMM, and HTAC at 180°C for 12 hours .
- Mechanism : BDMM stabilizes {100} facets of PtNi nanocubes, enabling high surface area (120 m²/g) for biomarker detection (e.g., HE4 ovarian cancer antigen at 0.11 pg/mL sensitivity) .
Q. How does BDMM participate in the formation of iron(III) meso-isoporphyrin complexes, and what are their reactivity implications?
BDMM acts as a axial ligand in isoporphyrin chemistry:
- Synthesis : Adding 14 equivalents of BDMM to iron(III) π-dication species in DCM at –90°C generates meso-BDMM-isoporphyrin .
- Reactivity : The complex undergoes electrophilic aromatic substitution with phenolic substrates (e.g., 4-methoxyphenol), mimicking tyrosine-histidine cross-linking in enzymes .
Q. What computational methods validate BDMM’s electronic structure and ligand properties?
- DFT : B3LYP/6-311G(d,p) calculations correlate HOMO-LUMO gaps (~4.5 eV) with redox activity .
- PED analysis : Assigns vibrational modes (e.g., C–N stretching at 85% contribution) to experimental FTIR data .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported antibacterial activity of BDMM-metal complexes?
Variations in MIC values (e.g., 6 g/L vs. 1 g/L) arise from:
- Ligand geometry : Octahedral Co(II) complexes show higher gram-positive activity than tetrahedral Ni(II) .
- Test strains : Staphylococcus aureus is more susceptible than E. coli due to cell wall differences .
- Solution stability : Complex dissociation in aqueous media reduces efficacy; conduct time-resolved UV-Vis to monitor stability .
Q. Why do theoretical and experimental FTIR spectra of BDMM derivatives sometimes misalign?
Discrepancies arise from:
- Solvent effects : Polar solvents shift experimental bands vs. gas-phase DFT calculations .
- Crystal packing : Intermolecular H-bonding in solids alters vibrational modes (e.g., N–H stretching) .
Emerging Research Directions
Q. Can BDMM derivatives serve as precursors for corrinoid biosynthesis in microbial systems?
Hypothetically, BDMM may condense with diketo compounds to form benzimidazole bases (e.g., 5,6-dimethylbenzimidazole in vitamin B₁₂). Validate via:
- Isotope labeling : Track ¹³C-methyl incorporation in activated sludge cultures .
- Enzyme assays : Test methyltransferase activity in Pseudomonas spp. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
